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Compound of Interest

Compound Name: 5-Chloro-6-methoxypicolinic acid

Cat. No.: B580358

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypicolinic acid, a substituted pyridine derivative, holds potential as a
valuable building block in medicinal chemistry and drug development. Its specific arrangement
of chloro, methoxy, and carboxylic acid functional groups on the picolinic acid scaffold offers a
unique combination of electronic and steric properties for molecular design. The precise
characterization of this molecule is paramount for its effective utilization in the synthesis of
novel therapeutic agents. This technical guide provides a comprehensive overview of the
structural elucidation of 5-Chloro-6-methoxypicolinic acid, including its fundamental
properties, predicted spectroscopic characteristics, and a proposed synthetic pathway. While
exhaustive experimental data for this specific molecule is not readily available in the public
domain, this guide leverages data from analogous compounds to provide a robust framework
for its synthesis and characterization.

Molecular Structure and Properties

The foundational step in the elucidation of any chemical structure is the confirmation of its
molecular formula and the connectivity of its atoms.

Table 1: Physicochemical Properties of 5-Chloro-6-methoxypicolinic acid

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b580358?utm_src=pdf-interest
https://www.benchchem.com/product/b580358?utm_src=pdf-body
https://www.benchchem.com/product/b580358?utm_src=pdf-body
https://www.benchchem.com/product/b580358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C7HeCINOs3

Molecular Weight 187.58 g/mol

CAS Number 1214373-91-7

IUPAC Name 5-chloro-6-methoxypyridine-2-carboxylic acid

The structure of 5-Chloro-6-methoxypicolinic acid is characterized by a pyridine ring
substituted at the 2-position with a carboxylic acid group, at the 5-position with a chlorine atom,
and at the 6-position with a methoxy group.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 5-Chloro-6-
methoxypicolinic acid, the following sections provide predicted spectroscopic data based on
the analysis of structurally related compounds. These predictions serve as a guide for
researchers in identifying and characterizing the molecule.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on
the pyridine ring and the three protons of the methoxy group.

Table 2: Predicted *H NMR Chemical Shifts

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-3 7.8-8.2 Doublet

H-4 74-7.7 Doublet

-OCHs 39-41 Singlet

-COOH 12.0-13.0 Broad Singlet

The coupling constant between H-3 and H-4 is expected to be in the range of 8-9 Hz.
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3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (6, ppm)
C-2 (C=0) 165 - 170

C-2' (Pyridine) 148 - 152

C-3 140 - 145

C-4 120 - 125

C-5 130 - 135

C-6 160 - 165

-OCHs 53 - 56

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the

molecule.

Table 4: Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 2500 - 3300 Broad

C=0 (Carboxylic Acid) 1700 - 1730 Strong

C=C, C=N (Aromatic) 1550 - 1610 Medium

C-O (Methoxy) 1250 - 1300 Strong

C-Cl 700 - 800 Medium
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Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The high-resolution mass spectrum should confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

lon Predicted m/z

[M]+¢ ~187.0036 (for 35Cl)

[M+H]+ ~188.0114 (for 35Cl)

Isotope Peak [M+2]+e ~189.0007 (for 37Cl, approx. 32% of M+)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Chloro-6-
methoxypicolinic acid is not readily available, a plausible synthetic route can be proposed
based on established methodologies for the synthesis of substituted picolinic acids.

Proposed Synthesis of 5-Chloro-6-methoxypicolinic acid

A potential synthetic pathway could start from a commercially available substituted pyridine,
such as 2,5-dichloro-6-methoxypyridine. The synthesis would involve a selective
functionalization of the C-2 position.
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Carboxylation
(e.g., with CO2)

1.C
2,5-Dichloro-6-methoxypyridine = -18° 2. H07

Purification
(Recrystallization/Chromatography)

Y

Mass Spectrometry IR Spectroscopy NMR Spectroscopy
(HRMS for formula confirmation) (Functional group identification) (*H, 3C, COSY, HSQC for connectivity)

Structure Confirmation
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[https://www.benchchem.com/product/b580358#5-chloro-6-methoxypicolinic-acid-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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